N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thieno[3,2-d]pyrimidine derivative characterized by:
- A thieno[3,2-d]pyrimidine core with 2,4-dioxo substituents.
- A 4-fluoro-3-methylphenyl group at position 3 of the heterocyclic ring.
- An N-[2-(4-chlorophenyl)ethyl]acetamide side chain at position 1.
Properties
Molecular Formula |
C23H19ClFN3O3S |
|---|---|
Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C23H19ClFN3O3S/c1-14-12-17(6-7-18(14)25)28-22(30)21-19(9-11-32-21)27(23(28)31)13-20(29)26-10-8-15-2-4-16(24)5-3-15/h2-7,9,11-12H,8,10,13H2,1H3,(H,26,29) |
InChI Key |
DTQLHTJBWKGTHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCCC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize its biological activity based on existing literature and research findings.
The compound has a complex structure characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 435.89 g/mol |
| Molecular Formula | C23H19ClFN5O |
| LogP | 3.819 |
| Polar Surface Area | 59.612 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including ion channels and enzymes. Notably, it has been observed to exhibit significant activity against T-type calcium channels (Cav3.2), which are implicated in pain pathways and other physiological processes. Compounds that block these channels can potentially alleviate inflammatory pain, making this compound a candidate for further investigation in pain management therapies .
Analgesic Activity
Research indicates that derivatives related to this compound have demonstrated significant analgesic effects in animal models. For instance, a study evaluating similar compounds showed that they produced considerable analgesia at doses as low as 50 mg/kg in male Wistar rats when subjected to thermal stimuli . This suggests that this compound may possess comparable analgesic properties.
Cytotoxic Effects
In addition to its analgesic potential, preliminary studies on related compounds have indicated cytotoxic effects against various cancer cell lines. For example, a derivative exhibited an IC50 value of 5.9 μM against A549 non-small cell lung cancer cells . This highlights the need for further exploration into the compound's efficacy as an anticancer agent.
Case Studies and Experimental Findings
- Inflammatory Pain Model : In a controlled study using inflammatory pain models, compounds similar to this compound were found to inhibit Cav3.2 currents by over 90% at concentrations of 10 μM . This substantial blockade suggests a strong potential for therapeutic use in managing chronic pain conditions.
- Cancer Cell Line Studies : The cytotoxic activity against A549 cells indicates that further investigation into the compound's mechanism could reveal pathways involved in cancer proliferation and survival . The ability to target specific mutations within cancer cells could enhance the therapeutic profile of this compound.
Comparison with Similar Compounds
Core Heterocyclic Modifications
Substituent-Driven Pharmacological Variations
- Halogen Effects : The target compound’s 4-fluoro-3-methylphenyl group balances electronegativity and lipophilicity, enhancing membrane permeability compared to purely chlorinated analogs (e.g., ’s 4-chlorophenyl derivative) .
- Dioxo vs. Sulfanyl : The 2,4-dioxo groups in the target compound may engage in stronger hydrogen bonding with biological targets compared to sulfanyl-containing analogs (), which prioritize thiol-mediated interactions .
Preparation Methods
Cyclization of Methyl 3-Aminothiophene-2-carboxylate
The thieno[3,2-d]pyrimidine-2,4-dione core is synthesized via cyclization of methyl 3-aminothiophene-2-carboxylate (2a ) with 4-fluoro-3-methylphenyl isocyanate. The reaction proceeds in anhydrous dioxane at 60°C for 6 hours, followed by treatment with methanolic sodium methoxide to deprotect the ester group.
Key Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Anhydrous dioxane |
| Temperature | 60°C |
| Time | 6 hours |
| Base | Methanolic NaOMe |
| Yield | 68–75% |
The product, 3-(4-fluoro-3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (5a ), is isolated via acid precipitation and recrystallized from ethanol.
Functionalization at the 1-Position
Alkylation with Chloroacetamide Derivatives
The 1-position of the thieno[3,2-d]pyrimidine-2,4-dione core undergoes alkylation using 2-chloro-N-[2-(4-chlorophenyl)ethyl]acetamide. This intermediate is synthesized by reacting 2-(4-chlorophenyl)ethylamine with chloroacetyl chloride in acetonitrile at 0–20°C for 3.5 hours, using triethylamine as a base.
Reaction Scheme
- 2-(4-Chlorophenyl)ethylamine + Chloroacetyl chloride → 2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide
- Alkylation of 5a with 2-Chloro-N-[2-(4-chlorophenyl)ethyl]acetamide
- Solvent: Dimethylformamide (DMF)
- Base: Potassium carbonate
- Temperature: 80°C
- Time: 12 hours
- Yield: 58–62%
Optimization of Coupling Reactions
Nucleophilic Substitution Mechanism
The alkylation proceeds via an SN2 mechanism, where the deprotonated nitrogen at the 1-position of the thieno[3,2-d]pyrimidine-2,4-dione attacks the electrophilic carbon of the chloroacetamide derivative. Kinetic studies suggest that excess base (K₂CO₃) and polar aprotic solvents (DMF) enhance reaction efficiency by stabilizing the transition state.
Side Reactions and Mitigation
- Competitive O-Alkylation : Minimized by using bulky bases (e.g., DBU) to favor N-alkylation.
- Hydrolysis of Chloroacetamide : Controlled by maintaining anhydrous conditions and inert atmosphere.
Analytical Validation
Spectroscopic Characterization
Purity Assessment
- HPLC : Purity >98% achieved via reverse-phase chromatography (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Cost Efficiency |
|---|---|---|---|---|
| Classical Alkylation | 58 | 95 | 12 | Moderate |
| Microwave-Assisted | 72 | 98 | 4 | High |
Microwave-assisted synthesis reduces reaction time by 67% and improves yield through enhanced kinetic control.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
